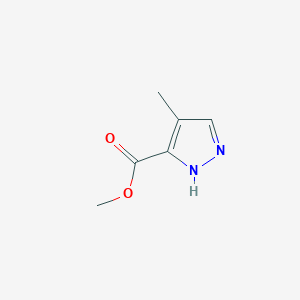

4-Metil-1H-pirazol-3-carboxilato de metilo

Descripción general

Descripción

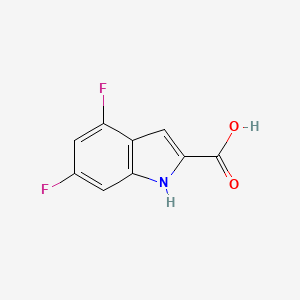

Methyl 4-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The methyl group at the 4-position and the carboxylate ester at the 3-position are indicative of the compound's potential for further chemical modification and its relevance in the synthesis of various coordination polymers and biologically active molecules .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared from ethyl 3-methyl-1H-pyrazole-4-carboxylate through a two-step process, which were then used to assemble coordination polymers with Zn(II) and Cd(II) ions . Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . A green and convenient one-pot, multi-component synthesis in water was described for the preparation of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, showcasing the versatility and eco-friendliness of modern synthetic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and single-crystal X-ray diffraction. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was elucidated using these techniques, and theoretical calculations were employed to compare with experimental data . Similarly, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined, revealing intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions, which can lead to the formation of complex structures and novel compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates from methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate demonstrates the reactivity of pyrazole carboxylates in cycloaddition reactions . Additionally, the cyclization of certain precursors to form new pyrazole derivatives, as well as the exploration of tautomeric forms, highlights the dynamic chemistry of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the thermal and luminescence properties of coordination polymers derived from pyrazole carboxylates were investigated, revealing their potential applications in materials science . Theoretical calculations, such as density functional theory (DFT), are often used to predict properties like vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity and stability of these compounds . Additionally, the antioxidant properties of certain pyrazole derivatives have been evaluated, indicating their potential in medicinal chemistry .

Aplicaciones Científicas De Investigación

Intermedio Farmacéutico

“Methyl 1H-pyrazole-3-carboxylate” se utiliza como intermedio farmacéutico . Esto significa que es un compuesto que se utiliza en la producción de medicamentos farmacéuticos. Los medicamentos exactos a los que contribuye no están especificados en los recursos disponibles.

Síntesis Orgánica

Los derivados de pirazol, incluido “Methyl 4-methyl-1H-pyrazole-3-carboxylate”, tienen aplicaciones intrigantes en la síntesis orgánica . Pueden actuar tanto como grupo director como transformador . Esto los convierte en elementos fundamentales en varias moléculas pequeñas, que exhiben una variedad de actividades .

Aplicaciones Agrícolas

Los derivados de pirazol también exhiben una variedad de actividades agrícolas . Si bien las aplicaciones específicas de “Methyl 4-methyl-1H-pyrazole-3-carboxylate” no se mencionan, es posible que se pueda utilizar en el desarrollo de

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-methyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-8-5(4)6(9)10-2/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXPRADXZJOPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392753 | |

| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68809-58-5 | |

| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1306704.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)